molecular formula C20H22N2O2 B2999135 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide CAS No. 2034359-29-8

2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide

Cat. No.: B2999135
CAS No.: 2034359-29-8
M. Wt: 322.408
InChI Key: MDSRYSUGVSSTMK-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylmethoxy group and a tetrahydronaphthalenyl group attached to an isonicotinamide core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide, followed by nucleophilic substitution with a suitable base.

    Synthesis of the tetrahydronaphthalenyl group: This involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which can then be functionalized to introduce the desired substituents.

    Coupling with isonicotinamide: The final step involves coupling the cyclopropylmethoxy and tetrahydronaphthalenyl intermediates with isonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler analog that lacks the cyclopropylmethoxy and isonicotinamide groups.

    Cyclopropylmethanol: Shares the cyclopropylmethoxy moiety but lacks the tetrahydronaphthalenyl and isonicotinamide components.

    Isonicotinamide: The core structure without the additional substituents.

Uniqueness

2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(16-10-11-21-19(12-16)24-13-14-8-9-14)22-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,10-12,14,18H,3,5,7-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRYSUGVSSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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